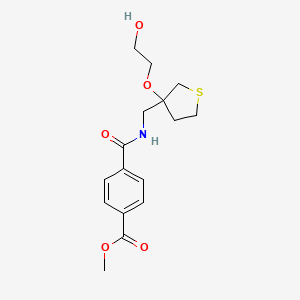
Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a tetrahydrothiophene ring, which is further functionalized with a hydroxyethoxy group and a carbamoyl moiety. The unique structure of this compound makes it an interesting subject for chemical synthesis and reactivity studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the tetrahydrothiophene intermediate, which is then functionalized with a hydroxyethoxy group. This intermediate is subsequently reacted with a benzoate ester under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoate esters.
科学的研究の応用
Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with target molecules, while the carbamoyl group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 4-(2-hydroxyethoxy)benzoate
- 4-(2-Hydroxyethoxy)benzoic acid
- Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
Uniqueness
Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate is unique due to the presence of the tetrahydrothiophene ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
生物活性
Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activity. This article explores its synthesis, chemical properties, biological interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a benzoate ester linked to a tetrahydrothiophene ring, which is further functionalized with a hydroxyethoxy group and a carbamoyl moiety. Its molecular formula is C15H21N1O4S, with a molecular weight of approximately 319.41 g/mol. The presence of the hydroxyethoxy group enhances its solubility and reactivity, making it an interesting subject for further research.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydrothiophene : Starting materials undergo cyclization reactions.
- Introduction of Hydroxyethoxy Group : The tetrahydrothiophene intermediate is reacted with ethylene oxide.
- Carbamoylation : The hydroxyethoxy-tetrahydrothiophene is then reacted with an appropriate amine to form the carbamoyl group.
- Esterification : Finally, the product is reacted with a benzoate ester to yield the final compound.
The biological activity of this compound may be attributed to its ability to interact with various biomolecular targets. The hydroxyethoxy group can form hydrogen bonds with enzymes or receptors, while the carbamoyl moiety can participate in covalent bonding. These interactions can modulate the activity of target molecules, leading to various biological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related tetrahydrothiophene derivatives possess significant antibacterial and antifungal activities against various pathogens .
Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For example, compounds containing similar functional groups have been shown to induce apoptosis in MCF-7 breast cancer cells through mechanisms involving mitochondrial dysfunction and DNA damage .
Research Findings and Case Studies
特性
IUPAC Name |
methyl 4-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-21-15(20)13-4-2-12(3-5-13)14(19)17-10-16(22-8-7-18)6-9-23-11-16/h2-5,18H,6-11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMZSABYKDERSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCSC2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













